3-(4-Methoxyphenoxy)propane-1,2-diol
Overview
Description
3-(4-Methoxyphenoxy)propane-1,2-diol (MPPD) is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. The compound features a methoxyphenoxy group attached to a propane-1,2-diol moiety, which allows it to participate in a variety of chemical reactions and form complexes with metals .
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the reaction of Lawesson's Reagent with dihydric alcohols has been shown to produce 1,3,2-dioxaphosphorinane derivatives, which suggests potential synthetic routes that could be adapted for the synthesis of MPPD . Additionally, the reductive decomposition of a related compound, 1-(4-hydroxyphenyl)-2-(2'-methoxyphenoxy)propane-1,3-diol, with metallic sodium in liquid ammonia, indicates a method for breaking down similar compounds, which could be relevant for the synthesis or degradation of MPPD .
Molecular Structure Analysis
The molecular structure and properties of MPPD and related compounds have been extensively studied using various computational methods. Density functional theory (DFT) has been employed to optimize the geometry and calculate vibrational spectra, molecular parameters, and intramolecular charge transfers . These studies provide a detailed understanding of the electronic structure and active sites of the molecule, which are crucial for predicting its reactivity and interactions with other molecules.
Chemical Reactions Analysis
MPPD undergoes oxidation in the presence of bis(hydrogen periodato)argentate(III) complex anion, leading to the formation of 3-(4-methoxyphenoxy)-2-ketone-1-propanol as the major product. The reaction kinetics and mechanism have been studied, revealing second-order kinetics and the formation of a periodato–Ag(III)–MPPD complex as an intermediate .
Physical and Chemical Properties Analysis
The physical and chemical properties of MPPD and its derivatives have been characterized using a variety of spectroscopic and analytical techniques. For example, the thermal properties and biological activity of metal complexes of a related ligand, 3-(2-methoxyphenoxy)propane-1,2-diol, have been investigated, showing significant antibacterial and antifungal activities . Additionally, the electric moments, polarizability, and hyperpolarizability of MPPD have been calculated, providing insight into its optical and electronic properties .
Scientific Research Applications
Electronic and Molecular Structure Analysis
3-(2-Methoxyphenoxy) propane-1,2-diol has been studied for its electronic structure and vibrational analysis using ab initio and density functional theory. The polarizability and hyperpolarizability of the molecule were calculated, showing good agreement between experimental and calculated normal modes. This research aids in understanding the molecular and electronic characteristics of such compounds (Sinha et al., 2011).
Synthesis and Chemical Analysis
The synthesis of related compounds, such as 2-(3-(4-methoxyphenoxy)propyl) propane-1,3-diethanethioate, has been documented. This involves a five-step reaction process with an overall yield of 21.2%. The synthesis process and the chemical analysis of key intermediates provide insights into the chemical properties and potential applications of these compounds (Jiang Yan, 2009).
Lignin Model Compound Metabolism
The metabolism of lignin model compounds similar to 3-(4-Methoxyphenoxy)propane-1,2-diol by bacteria such as Pseudomonas acidovorans has been researched. This study helps in understanding the biodegradation of lignin and similar complex organic compounds, which has implications in environmental science and bioremediation (Vicuña et al., 1987).
Mechanism of β-O-4 Bond Cleavage in Lignin
Investigations into the mechanism of β-O-4 bond cleavage during the acidolysis of lignin, using model compounds similar to 3-(4-Methoxyphenoxy)propane-1,2-diol, have been conducted. This research is vital for understanding the chemical processes involved in lignin degradation, which is important for developing efficient methods for lignin utilization (Yokoyama, 2015).
Biological Activity and Metal Complexes
The biological activity of metal complexes of ligands similar to 3-(2-Methoxyphenoxy)propane-1,2-diol has been explored. This includes their antimicrobial and anticancer properties, indicating potential applications in medicine and pharmacology (Mahmoud et al., 2015).
Crystallization Properties
Studies on the solubility and crystallization properties of guaifenesin, a drug closely related to 3-(2-Methoxyphenoxy)propane-1,2-diol, provide valuable information on the physical properties and potential pharmaceutical applications of these compounds (Fayzullin et al., 2014).
properties
IUPAC Name |
3-(4-methoxyphenoxy)propane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-13-9-2-4-10(5-3-9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZDUHTYIUMENV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301290546 | |
Record name | 3-(4-Methoxyphenoxy)-1,2-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301290546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenoxy)propane-1,2-diol | |
CAS RN |
17131-52-1 | |
Record name | 3-(4-Methoxyphenoxy)-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17131-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Propanediol, 3-(p-methoxyphenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017131521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17131-52-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113106 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(4-Methoxyphenoxy)-1,2-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301290546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-methoxyphenoxy)propane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.433 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTC7XJF9VR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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